Researchers struggle with instability and poor vertical charge transport in RP perovskites due to van der Waals gaps. PDABr2 (CAS 18773-03-0) is a divalent Dion-Jacobson spacer that eliminates these gaps. • Reduces interlayer distance to ~2 Å via bilateral H-bonds. • Suppresses ion migration, enhancing thermal/moisture stability. • Enables efficient perovskite solar cells and blue PeLEDs (EQE up to 8.5%). Procure high-purity material from SMolecule with fast global shipping.
Propane-1,3-diamine hydrobromide (CAS 18773-03-0), commonly designated as propane-1,3-diammonium bromide or PDABr2, is a high-purity divalent spacer cation precursor engineered for the synthesis of Dion-Jacobson (DJ) phase two-dimensional (2D) metal halide perovskites[1]. Unlike traditional monoammonium salts that form weakly bonded Ruddlesden-Popper (RP) phases, this diammonium halide features two terminal amine groups separated by a precise three-carbon aliphatic chain. This molecular geometry enables the formation of bilateral hydrogen bonds with adjacent inorganic lead halide octahedra, completely eliminating the insulating van der Waals gaps typical of RP perovskites. In procurement and advanced material selection, PDABr2 is prioritized for its ability to dramatically reduce interlayer spacing, enhance out-of-plane charge transport, and establish superior thermal and operational stability in next-generation perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).
Substituting propane-1,3-diamine hydrobromide with standard monoammonium analogs, such as butylammonium bromide (BABr) or phenethylammonium bromide (PEABr), fundamentally alters the crystallographic and electronic properties of the resulting perovskite [1]. Monoammonium cations strictly form Ruddlesden-Popper (RP) phases, which rely on weak van der Waals interactions between the organic spacer layers, creating an inherent structural vulnerability to heat and moisture alongside a massive physical barrier to charge transport. In contrast, the divalent propane-1,3-diammonium cation acts as a direct molecular bridge, forming a Dion-Jacobson (DJ) phase that locks the inorganic slabs together via strong hydrogen bonding. Attempting to substitute PDABr2 with shorter diamines (e.g., ethylenediamine) introduces excessive lattice strain, while longer diamines (e.g., hexamethylenediamine) unnecessarily increase the insulating barrier width. Consequently, for device architectures requiring high vertical conductivity and the suppression of ion migration, generic substitution with RP-forming cations or mismatched diamines will result in rapid device degradation and critical efficiency losses.
The choice of spacer cation directly dictates the distance between the conductive inorganic slabs in 2D perovskites. When propane-1,3-diammonium is utilized as the spacer, it forms a Dion-Jacobson phase with an interlayer distance of approximately 2 Å. In direct contrast, utilizing the standard monoammonium baseline, butylammonium (BA), yields a Ruddlesden-Popper phase with a significantly larger interlayer distance of approximately 7 Å [1]. This 71% reduction in the insulating organic barrier width drastically lowers the resistance to out-of-plane charge transport, enabling higher electrical conductivity and reducing recombination losses in photovoltaic and optoelectronic devices.
| Evidence Dimension | Perovskite Interlayer Distance |
| Target Compound Data | ~2 Å (Dion-Jacobson phase via PDA) |
| Comparator Or Baseline | ~7 Å (Ruddlesden-Popper phase via Butylammonium) |
| Quantified Difference | ~5 Å reduction (approx. 71% decrease in barrier width) |
| Conditions | Crystallographic measurements of n=1 2D layered perovskites |
Minimizing the insulating organic layer distance is critical for buyers engineering highly conductive 2D perovskites, as it directly improves charge extraction efficiency in solar cells.
Ion migration is a primary degradation pathway in metal halide perovskites, leading to severe hysteresis and shortened operational lifespans. Comparative studies evaluating mobile ion concentration (No) demonstrate that Dion-Jacobson perovskites templated by propane-1,3-diammonium exhibit significantly lower mobile ion activation compared to Ruddlesden-Popper phases templated by butylammonium [1]. The diammonium cation forms strong bilateral hydrogen bonds with the inorganic layers, effectively anchoring the lattice and preventing the movement of mobile halide ions. In contrast, the weak van der Waals forces between the monoammonium layers in RP phases provide insufficient structural rigidity, allowing for higher defect mobility under electrical bias.
| Evidence Dimension | Suppression of Mobile Ion Activation |
| Target Compound Data | Strong bilateral hydrogen bonding anchoring the inorganic lattice |
| Comparator Or Baseline | Weak van der Waals interactions in Butylammonium (BA) RP phases |
| Quantified Difference | Significantly reduced mobile ion concentration and lower slope of No increase with higher n-values |
| Conditions | Mobile ion concentration (No) measurements in n=1 and n=4 2D perovskite devices |
Procuring this diammonium spacer is essential for manufacturing operationally stable perovskite devices that resist hysteresis and long-term degradation under electrical stress.
In the fabrication of blue perovskite light-emitting diodes (PeLEDs), controlling the quantum well structure is paramount to achieving high spectral purity and efficiency. Incorporating propane-1,3-diammonium bromide into CsPbBr3 lattices successfully modulates the quasi-2D phase distribution, suppressing non-radiative low-n domains and enhancing the emissive intermediate phases. Devices utilizing this DJ phase perovskite achieved a photoluminescence quantum yield (PLQY) approaching 70% and a peak external quantum efficiency (EQE) of 8.5% with an emission peak at 490 nm [1]. Standard 3D or poorly controlled RP quasi-2D baselines typically suffer from severe phase segregation and yield EQEs well below 5% in the blue spectrum.
| Evidence Dimension | External Quantum Efficiency (EQE) in Blue PeLEDs |
| Target Compound Data | 8.5% EQE at 490 nm (PLQY ~70%) |
| Comparator Or Baseline | Standard unpassivated 3D or RP quasi-2D perovskites (<5% EQE for blue emission) |
| Quantified Difference | Achievement of 8.5% EQE with stable sky-blue emission |
| Conditions | Quasi-2D DJ phase PDA-CsPbBr3 perovskite emitter layers |
For display and lighting manufacturers, this compound enables the precise phase control required to achieve commercially viable efficiencies in notoriously difficult blue perovskite LEDs.
Propane-1,3-diamine hydrobromide is a highly effective precursor for synthesizing Dion-Jacobson (DJ) phase 2D and quasi-2D perovskite solar cells. By replacing standard monoammonium spacers (like butylammonium), it eliminates weak van der Waals gaps, reducing the interlayer distance to ~2 Å and forming strong bilateral hydrogen bonds [1]. This structural reinforcement suppresses ion migration[2] and significantly enhances the thermal and environmental stability of the solar cells without sacrificing out-of-plane charge transport efficiency.
The compound is highly effective as a phase-modulating spacer in the fabrication of sky-blue and deep-blue PeLEDs. Its incorporation into cesium lead bromide (CsPbBr3) precursor solutions tightly controls the formation of multiple quantum well structures, inhibiting the growth of low-bandgap 3D phases. This phase control yields high photoluminescence quantum yields (~70%) and external quantum efficiencies (up to 8.5% at 490 nm) [3], making it a critical material for next-generation solid-state lighting and display technologies.
In perovskite/organic or perovskite/silicon tandem solar cells, wide-bandgap top cells often suffer from severe phase segregation and non-radiative recombination due to high bromide content. Propane-1,3-diamine hydrobromide can be applied as an interfacial passivation layer. The diammonium cation strengthens field-effect coupling at the perovskite surface through hydrogen bonding, effectively healing surface defects, mitigating halide segregation, and reducing interfacial voltage losses to push tandem cell efficiencies higher [1].